molecular formula C12H11N3 B154314 2,3-Dimethylimidazo[4,5-h]quinoline CAS No. 132476-03-0

2,3-Dimethylimidazo[4,5-h]quinoline

Cat. No. B154314
CAS RN: 132476-03-0
M. Wt: 197.24 g/mol
InChI Key: YRYAUZGTGBWKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethylimidazo[4,5-h]quinoline is a type of heterocyclic aromatic amines (HAAs) formed during the thermal treatment of food processing . It possesses potential carcinogenicity and mutagenicity for humans . It is found in high-temperature cooked meats and tobacco smoke .


Synthesis Analysis

The synthesis of 2,3-Dimethylimidazo[4,5-h]quinoline involves various protocols reported in the literature . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethylimidazo[4,5-h]quinoline consists of a benzene ring fused with a pyridine moiety . The molecular formula is C11H10N4 .


Chemical Reactions Analysis

The metabolic activation of 2,3-Dimethylimidazo[4,5-h]quinoline to reactive intermediates involves acetylation and hydroxylation . It is rapidly degraded by dilute hypochlorite .


Physical And Chemical Properties Analysis

2,3-Dimethylimidazo[4,5-h]quinoline is a pale orange crystalline solid or light yellow powder . It is sensitive to light and air and slightly water-soluble .

Mechanism of Action

2,3-Dimethylimidazo[4,5-h]quinoline acts through the formation of DNA adducts after metabolic activation via N-oxidation by cytochrome P-450 1A2 (CYP1A2), followed by O-acetylation .

Safety and Hazards

This compound may emit potentially toxic fumes when involved in a fire . It is a food-derived carcinogen and has been linked to an increased risk of colorectal adenoma and prostate cancer .

Future Directions

Further evidence from prospective cohort studies based on dietary HAA intake estimated by food frequency questionnaires (FFQs) is highly anticipated . Studies using other methods to assess HAA exposure, such as biomarkers, are also expected .

properties

IUPAC Name

2,3-dimethylimidazo[4,5-h]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-8-14-12-10(15(8)2)6-5-9-4-3-7-13-11(9)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYAUZGTGBWKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylimidazo[4,5-h]quinoline

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